molecular formula C16H17N3O2S B10983135 2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide

2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10983135
M. Wt: 315.4 g/mol
InChI Key: WMHZQCUHDRUQDU-UHFFFAOYSA-N
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Description

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

Chemical Reactions Analysis

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

This compound stands out due to its unique combination of the indole and thiazole rings, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1-propan-2-ylindol-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O2S/c1-11(2)19-8-6-12-13(19)4-3-5-14(12)21-10-15(20)18-16-17-7-9-22-16/h3-9,11H,10H2,1-2H3,(H,17,18,20)

InChI Key

WMHZQCUHDRUQDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CS3

Origin of Product

United States

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